Erythromycin Glucoheptonate-d3 is a derivative of erythromycin, a macrolide antibiotic that exhibits broad-spectrum antibacterial activity. This compound is particularly notable for its incorporation of deuterium, which enhances its stability and metabolic tracking in biological systems. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and is widely used in clinical settings to treat various bacterial infections, particularly those affecting the respiratory tract and skin.
Erythromycin was first discovered in 1952 and has since been modified to improve its pharmacological properties. The glucoheptonate form is designed to enhance solubility and bioavailability, making it more effective in therapeutic applications. The addition of deuterium in Erythromycin Glucoheptonate-d3 serves as a stable isotope marker, facilitating studies on its metabolic pathways and pharmacokinetics.
Erythromycin Glucoheptonate-d3 falls under the category of macrolide antibiotics. It is classified based on its chemical structure, which includes a large lactone ring and several sugar moieties. The compound's classification can also extend to its use as a research chemical due to the presence of deuterium, which allows for advanced analytical techniques in pharmacokinetics.
The synthesis of Erythromycin Glucoheptonate-d3 involves several key steps, primarily focusing on the modification of erythromycin A. The process typically includes:
The synthesis may utilize advanced organic synthesis techniques, including:
Erythromycin Glucoheptonate-d3 retains the core structure of erythromycin, characterized by a large lactone ring system. The molecular formula is represented as , indicating the presence of three deuterium atoms.
Erythromycin Glucoheptonate-d3 can participate in various chemical reactions typical for macrolides:
These reactions are crucial for understanding the stability and reactivity of Erythromycin Glucoheptonate-d3 in biological systems, influencing its pharmacokinetics and dynamics.
Erythromycin Glucoheptonate-d3 exerts its antibacterial effect primarily by inhibiting protein synthesis in susceptible bacteria. The mechanism involves:
Research indicates that erythromycin derivatives maintain similar binding affinities as their parent compound, suggesting that Erythromycin Glucoheptonate-d3 retains significant antibacterial efficacy.
Erythromycin Glucoheptonate-d3 has several scientific applications:
Erythromycin Glucoheptonate-d3 represents a strategically deuterated derivative of the established macrolide antibiotic erythromycin. This compound is formed through the salt formation between erythromycin A and D-glycero-D-gulo-heptonic acid (glucoheptonic acid), where three hydrogen atoms at specific methyl positions have been replaced by deuterium isotopes (²H or D). The resulting molecular structure (C₄₄H₇₈D₃NO₂₁) maintains the core pharmacological activity of erythromycin while gaining significant analytical advantages for research purposes. As a stable isotopologue, it serves as an indispensable tool in modern pharmacokinetic and metabolic studies, enabling researchers to track erythromycin's distribution, metabolism, and elimination pathways with unprecedented precision through advanced mass spectrometry techniques [2] [3] [9].
Erythromycin Glucoheptonate-d3 belongs to the macrolide antibiotic class characterized by a 14-membered macrocyclic lactone ring (erythronolide) with two attached deoxy sugars (desosamine and cladinose). The deuterated variant specifically features tritiated methyl groups (–CD₃) at three distinct locations: the N-methyl group of the desosamine moiety and two methyl groups within the cladinose sugar. The glucoheptonate component consists of a seven-carbon chain with multiple hydroxyl groups, contributing significantly to the compound's enhanced water solubility compared to the parent erythromycin base. This salt formation occurs through acid-base reaction between the basic dimethylamino group of erythromycin and the carboxylic acid functionality of glucoheptonic acid [5] [9].
Table 1: Structural Characteristics of Erythromycin Glucoheptonate-d3
Characteristic | Erythromycin Glucoheptonate | Erythromycin Glucoheptonate-d3 |
---|---|---|
Molecular Formula | C₄₄H₈₁NO₂₁ | C₄₄H₇₈D₃NO₂₁ |
Average Mass | 960.118 Da | 963.14 Da |
Monoisotopic Mass | 959.5301 Da | 962.553 Da |
Chemical Structure | Contains –CH₃ groups | Three –CD₃ groups |
Solubility | Freely soluble in water, alcohol, acetone | Similar solubility profile |
Rotatable Bonds | 13 | 13 |
Hydrogen Bond Acceptors | 21 | 21 |
Bioactivity | Antibacterial | Antibacterial (research tool) |
The structural integrity of the macrolide ring system remains unaltered by deuteration, preserving its characteristic mechanism of action via reversible binding to the 50S ribosomal subunit. The glucoheptonate component significantly enhances water solubility (>100 mg/mL) compared to erythromycin base (<0.2 mg/mL), making it suitable for intravenous formulations. The deuterium substitution introduces a mass shift of +3 Da per labeled methyl group, creating a distinct mass spectrometric signature that differentiates it from endogenous erythromycin and its metabolites in biological matrices [5] [8] [9].
The development of deuterated erythromycin derivatives follows a chronological trajectory beginning with the isolation of erythromycin from Saccharopolyspora erythraea in 1952. The first pharmaceutical preparation of erythromycin glucoheptonate (non-deuterated) was patented in 1958 as a water-soluble formulation for intravenous administration, addressing the poor aqueous solubility of erythromycin base [9]. The strategic incorporation of deuterium into pharmaceutical compounds gained momentum in the 1970s with advancements in organic synthesis techniques and analytical detection methods, particularly mass spectrometry [2].
The specific development of Erythromycin Glucoheptonate-d3 emerged in response to the critical research need for tracking erythromycin's complex metabolic fate. Erythromycin undergoes extensive hepatic metabolism and non-enzymatic degradation to multiple metabolites, including microbiologically inactive but pharmacologically relevant anhydroerythromycin (AHE). The deuterated glucoheptonate salt was designed to provide an internal standard that precisely mirrors the chemical behavior of the native compound while being distinguishable in mass spectrometry. Modern synthetic routes utilize deuterium exchange reactions at the terminal methyl groups or deuterated precursors in the biosynthetic pathway, followed by salt formation with glucoheptonic acid under controlled conditions [2] [4].
Table 2: Historical Milestones in Deuterated Macrolide Development
Year | Development Milestone | Research Impact |
---|---|---|
1952 | Discovery of erythromycin | Foundation for macrolide antibiotics |
1958 | Patent for erythromycin glucoheptonate | Enabled IV formulation of erythromycin |
1970s | Advancements in deuterium labeling techniques | Creation of isotopically labeled pharmaceuticals |
Early 2000s | Commercial availability of deuterated erythromycin standards | Improved PK/PD study accuracy |
2010s | Application in metabolite studies | Elucidation of anhydroerythromycin formation |
The strategic incorporation of deuterium into Erythromycin Glucoheptonate-d3 serves multiple critical functions in pharmaceutical research. Primarily, it functions as an internal standard in quantitative mass spectrometry, compensating for variability during sample preparation and ionization. The identical chromatographic behavior of the deuterated and non-deuterated compounds allows co-elution while maintaining mass spectral separation, enabling precise quantification of erythromycin and its metabolites in complex biological matrices like plasma, tissues, and intracellular compartments [2] [3] [4].
In metabolic studies, Erythromycin Glucoheptonate-d3 enables differentiation between endogenous and exogenous compound sources when investigating tissue distribution. A pivotal application involves tracking the formation of anhydroerythromycin (AHE), a pharmacologically active metabolite that inhibits cytochrome P450 3A4 (CYP3A4). Research utilizing isotopic labeling has demonstrated that AHE formation increases significantly under acidic conditions and that this metabolite exhibits a prolonged elimination half-life compared to the parent compound. This finding explains erythromycin's well-documented drug-drug interactions long after erythromycin itself is undetectable in plasma [4].
Table 3: Research Applications of Erythromycin Glucoheptonate-d3
Application Domain | Specific Utility | Research Impact |
---|---|---|
Mass Spectrometry | Internal standard for quantification | Improved accuracy in bioanalytical methods |
Metabolite Tracking | Differentiation of parent drug vs. metabolites | Elucidation of anhydroerythromycin kinetics |
Tissue Distribution | Cellular uptake quantification | Demonstrated 40-fold higher WBC concentrations |
Protein Binding Studies | Free vs. bound fraction analysis | Established comparable free plasma/tissue concentrations |
Reaction Mechanism Studies | Acid-mediated degradation pathways | Confirmed non-enzymatic formation of AHE |
Furthermore, deuterated erythromycin derivatives have been instrumental in intracellular pharmacokinetics research. Studies employing Erythromycin Glucoheptonate-d3 demonstrated approximately 40-fold higher concentrations in white blood cells (WBCs) compared to plasma, explaining erythromycin's efficacy against intracellular pathogens despite modest plasma concentrations. This cellular accumulation phenomenon occurs rapidly, with delayed peak concentrations observed in tissues versus plasma, suggesting extensive initial cellular uptake followed by redistribution [4].
The compound remains strictly reserved for research applications, as explicitly stated in supplier documentation: "This product is solely intended for research purposes and is not approved for human consumption" [2]. This limitation stems from the potential for deuterium to subtly alter metabolic pathways (kinetic isotope effect) rather than safety concerns per se. The research-grade material typically has isotopic purity exceeding 98%, ensuring minimal interference from non-deuterated species in analytical applications [2] [3].
Table 4: Recognized Nomenclature for Erythromycin Glucoheptonate-d3
Nomenclature Type | Designation |
---|---|
Systematic Name | (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid; (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethyl-d₃-amino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione |
CAS Registry Number | 23067-13-2 (non-deuterated form) |
Synonyms | Erythromycin Glucoheptonate-d3 (7CI); Erythromycin Monoglucoheptonate-d3 (Salt); Erythromycin D-Glycero-D-gulo-heptonate-d3 (Salt); Glucoheptonic Acid, compd. with Erythromycin-d3 (1:1); Oxacyclotetradecane Erythromycin deriv.-d3; Erythromycin Gluceptate-d₃ |
IUPAC Name | (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid; (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethyl-d₃-amino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotadecane-2,10-dione |
UNII | 2AY21R0U64 (non-deuterated form) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: